2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester
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Description
2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Biological Activity
2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester, commonly known as β,β-Dimethylacrylshikonin or Arnebin-1, is a naphthoquinone derivative derived from the plant Lithospermum erythrorhizon. This compound has garnered attention due to its diverse biological activities, including anti-cancer properties and effects on metabolic pathways.
- Chemical Formula : C₁₈H₁₈O₄
- Molecular Weight : 370.4 g/mol
- CAS Number : 24502-79-2
Antitumor Activity
Research indicates that β,β-Dimethylacrylshikonin exhibits significant anti-cancer properties. A study demonstrated that it stimulates autophagy in lung adenocarcinoma cells through the activation of the CaMKKβ-AMPK-mTOR signaling pathway. This mechanism is crucial for cellular homeostasis and can lead to the suppression of tumor growth .
Hepatoprotective Effects
In a study involving male Sprague-Dawley rats fed a high-fat diet to induce nonalcoholic fatty liver disease (NAFLD), treatment with Arnebin-1 showed protective effects. The compound helped in reducing liver damage and improving lipid profiles by modulating metabolic pathways related to fat metabolism .
Angiogenesis Promotion
Arnebin-1 has been reported to promote angiogenesis by inducing the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor 1-alpha (HIF-1α). This action is mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway .
The biological activity of β,β-Dimethylacrylshikonin can be attributed to its interaction with various molecular targets:
- Naphthalene 1,2-dioxygenase : This enzyme is involved in the metabolism of naphthalene and related compounds. The interaction of Arnebin-1 with this enzyme suggests potential biotransformation pathways that could enhance its therapeutic efficacy .
Case Studies
Toxicological Profile
Toxicity assessments indicate that β,β-Dimethylacrylshikonin has a low potential for acute toxicity. In vitro studies have shown it to be non-carcinogenic and exhibit weak inhibition on hERG channels, suggesting a favorable safety profile for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m1/s1 |
InChI Key |
ZWYUHJQQLXNNSY-QGZVFWFLSA-N |
Isomeric SMILES |
CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Origin of Product |
United States |
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